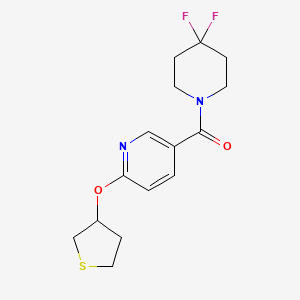

(4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Description

Propriétés

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N2O2S/c16-15(17)4-6-19(7-5-15)14(20)11-1-2-13(18-9-11)21-12-3-8-22-10-12/h1-2,9,12H,3-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCKDAZXXZOODX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC(CC3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone typically involves a multi-step process:

Step 1 Synthesis of 6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl chloride: – This intermediate can be prepared by reacting 3-hydroxypyridine with tetrahydrothiophene under basic conditions to form the ether linkage, followed by chlorination.

Step 2 Preparation of (4,4-Difluoropiperidin-1-yl)methanone: – This is achieved by introducing the difluoropiperidine moiety into a ketone framework.

Step 3 Coupling Reaction: – The two intermediates are then coupled under suitable conditions, such as using a palladium-catalyzed coupling reaction, to obtain the target compound.

Industrial Production Methods

For industrial-scale production, optimizations such as continuous flow chemistry and the use of highly efficient catalysts can be employed. This ensures higher yields and cost-efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: – The compound may undergo oxidation at the tetrahydrothiophene group, forming a sulfone derivative.

Reduction: – The ketone group can be reduced to a hydroxyl group, yielding an alcohol.

Substitution: – The fluorine atoms on the piperidine ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reactions: : Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products from these reactions include sulfone derivatives from oxidation, alcohols from reduction, and various substituted compounds from nucleophilic substitutions.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, it can be used as a building block for designing more complex molecules due to its functional groups.

Biology

The compound's structural framework can be explored for binding with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

Industry

Its unique chemical properties can be utilized in the development of materials, agrochemicals, and specialty chemicals.

Mécanisme D'action

The compound's effects are exerted through its interactions with molecular targets. These targets could include enzymes where it may act as an inhibitor or activator, depending on the structural modifications. The pathways involved typically rely on the binding affinity of the compound to these targets, influencing their activity and subsequent biological responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structurally analogous methanones share the pyridine-methanone scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on molecular structure, synthesis pathways, and inferred pharmacological relevance:

Structural Analogues and Substituent Effects

Pharmacological Implications

- Fluorine Substitution: The 4,4-difluoropiperidine group in the target compound reduces oxidative metabolism compared to non-fluorinated analogues (e.g., benzylpiperidine in ), prolonging half-life in vivo.

- Sulfur vs.

- Bioactivity Trends: Compounds with trifluoromethyl or sulfonyl groups (e.g., ) exhibit stronger enzyme inhibition profiles, while pyridine-methanones with bulky substituents (e.g., benzylpiperidine) show reduced solubility but enhanced receptor binding .

Activité Biologique

The compound (4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring a difluoropiperidine moiety and a tetrahydrothiophenyl ether, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes, receptors, and ion channels. The difluoropiperidine group is known to enhance binding affinity to target proteins, while the tetrahydrothiophen moiety may contribute to its lipophilicity and membrane permeability.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological effects:

- Antidiabetic Activity : Preliminary studies suggest that the compound could act as a DPP-IV inhibitor, similar to other piperidine derivatives that have shown efficacy in managing type 2 diabetes by enhancing incretin levels and improving insulin secretion .

- Neuroprotective Effects : The structural components may confer neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

- Anticancer Potential : There are indications that the compound may inhibit specific kinases involved in cancer cell proliferation, thus presenting a potential avenue for cancer therapy .

Case Study 1: DPP-IV Inhibition

In a study examining the effects of piperidine derivatives on glucose metabolism, (4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone was tested alongside established DPP-IV inhibitors. Results demonstrated a significant reduction in blood glucose levels in diabetic animal models, indicating its potential use in diabetes management .

Case Study 2: Neuroprotection in Models of Neurodegeneration

Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The study found that treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque formation in transgenic mice, suggesting a mechanism involving modulation of neuroinflammatory pathways .

Data Table: Comparative Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.